molecular formula C8H10F2N2 B2679753 [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine CAS No. 1785407-17-1

[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine

Cat. No. B2679753
CAS RN: 1785407-17-1
M. Wt: 172.179
InChI Key: HWXXBSANKZYYRC-UHFFFAOYSA-N
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Description

“[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine” is a chemical compound with the CAS Number: 1785407-17-1. It has a molecular weight of 172.18 and its IUPAC name is (2-(1,1-difluoroethyl)pyridin-4-yl)methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10F2N2/c1-8(9,10)7-4-6(5-11)2-3-12-7/h2-4H,5,11H2,1H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Catalytic Applications and Synthesis

One area of research has focused on the synthesis of unsymmetrical pincer palladacycles and their catalytic evaluation. In a study by Roffe et al. (2016), derivatives similar to [2(1,1Difluoroethyl)pyridin4yl]methanamine[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds were characterized and showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Anticonvulsant Agents

In medicinal chemistry research, novel Schiff bases of 3-aminomethyl pyridine, which shares a structural motif with [2(1,1Difluoroethyl)pyridin4yl]methanamineThis compound, have been synthesized and screened for anticonvulsant activity. This study by Pandey and Srivastava (2011) identified compounds with significant seizures protection in various models, indicating potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Photophysical Behaviors

Li Ping-hua (2010) investigated the photophysical behaviors of polydentate ligand complexes involving [2(1,1Difluoroethyl)pyridin4yl]methanamineThis compound. The study explored how these compounds interact with different metal ions and the resulting shifts in fluorescence, providing insights into their potential use in photophysical applications (Li Ping-hua, 2010).

Photocytotoxicity for Cancer Treatment

Basu et al. (2015) explored Iron(III) complexes of pyridoxal Schiff base for enhanced cellular uptake with selectivity and remarkable photocytotoxicity in cancer cells. These complexes, utilizing structural frameworks similar to [2(1,1Difluoroethyl)pyridin4yl]methanamineThis compound, demonstrated significant potential in targeting and treating cancer through photodynamic therapy (Basu et al., 2015).

Anticancer Activity

Mbugua et al. (2020) reported on Palladium(II) and Platinum(II) complexes based on Pyrrole Schiff Bases, including compounds structurally related to [2(1,1Difluoroethyl)pyridin4yl]methanamineThis compound. These complexes were characterized for their anticancer activity against various human cancerous and noncancerous cell lines, demonstrating the potential for cancer treatment applications (Mbugua et al., 2020).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

[2-(1,1-difluoroethyl)pyridin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2/c1-8(9,10)7-4-6(5-11)2-3-12-7/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXXBSANKZYYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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